

AIT-082: A Technical Guide to its Chemical Structure, Synthesis, and Neurotrophic Activity

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Compound of Interest

Compound Name: *Leteprinin Potassium*

Cat. No.: *B027071*

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Abstract

AIT-082, a novel purine derivative, has emerged as a promising agent for the treatment of neurodegenerative disorders. Identified as 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid, this small molecule is an orally active nerve growth factor (NGF) mimetic. It has been shown to stimulate the synthesis of neurotrophic factors, potentiate the effects of NGF, and promote neurite outgrowth. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the underlying signaling pathways of AIT-082's neurotrophic and memory-enhancing effects. Quantitative data from key preclinical and early-phase clinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

AIT-082 is a derivative of the purine hypoxanthine. Its chemical structure is characterized by a hypoxanthine moiety linked via a propyl-amido group to a benzoic acid.

IUPAC Name: 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid

Chemical Formula: $C_{15}H_{13}N_5O_4$

Molecular Weight: 327.29 g/mol

CAS Registry Number: 155416-34-1

Synthesis of AIT-082

The synthesis of AIT-082 involves a multi-step process, beginning with the alkylation of hypoxanthine followed by coupling with a protected p-aminobenzoic acid derivative. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid (AIT-082)

Step 1: Synthesis of 9-(3-carboxypropyl)hypoxanthine

- To a solution of hypoxanthine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction to 80°C and stir for 12-16 hours.
- After cooling to room temperature, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 4-(6-oxo-1,6-dihydro-9H-purin-9-yl)butanoate.
- Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stirring at room temperature for 4-6 hours.
- Acidify the reaction mixture with dilute HCl to precipitate 9-(3-carboxypropyl)hypoxanthine.
- Filter, wash with water, and dry the product.

Step 2: Coupling with Ethyl 4-aminobenzoate

- Dissolve 9-(3-carboxypropyl)hypoxanthine (1.0 eq) in DMF.
- Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour to activate the carboxylic acid.
- In a separate flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in DMF.
- Add the solution of ethyl 4-aminobenzoate to the activated acid mixture.
- Stir the reaction at room temperature for 18-24 hours.
- Pour the reaction mixture into water to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain ethyl 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoate.

Step 3: Hydrolysis to AIT-082

- Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
- Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate AIT-082.
- Filter the white precipitate, wash thoroughly with water, and then with a small amount of ethanol.
- Dry the final product under vacuum.

Mechanism of Action and Signaling Pathways

AIT-082 exerts its neurotrophic effects primarily by acting as a nerve growth factor (NGF) mimetic and by stimulating the production of various neurotrophic factors in astrocytes.^[1] This

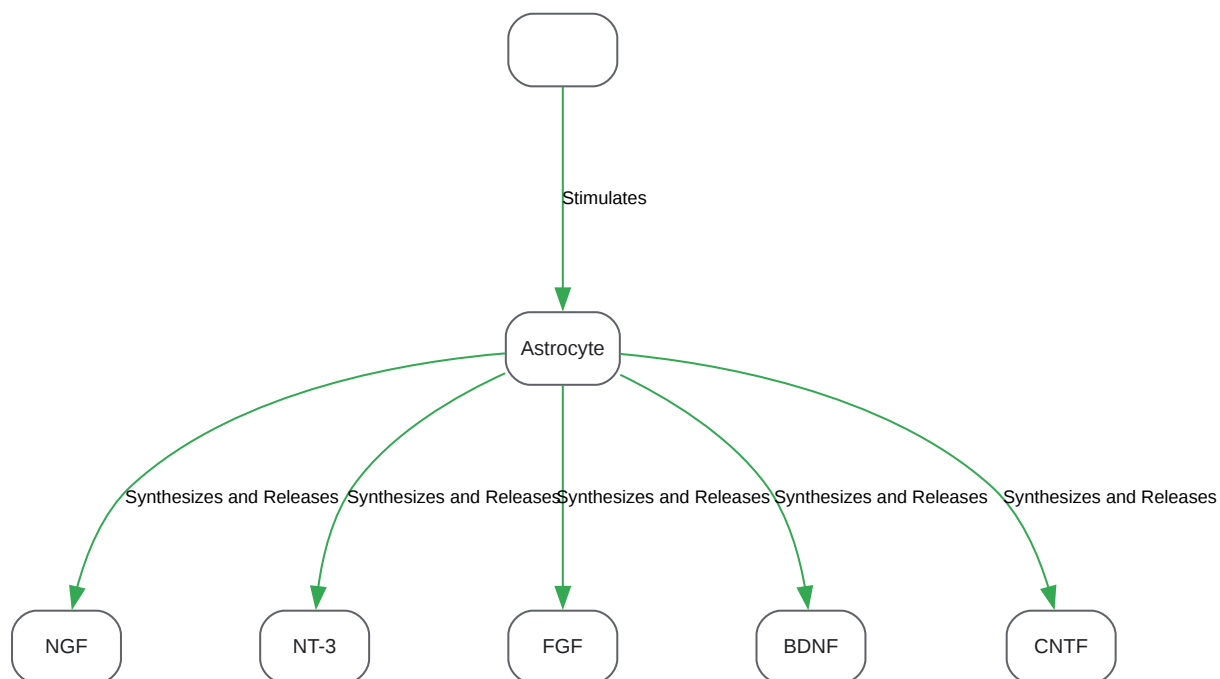
dual action leads to the potentiation of neurotrophic signaling, promoting neuronal survival, differentiation, and synaptic plasticity.

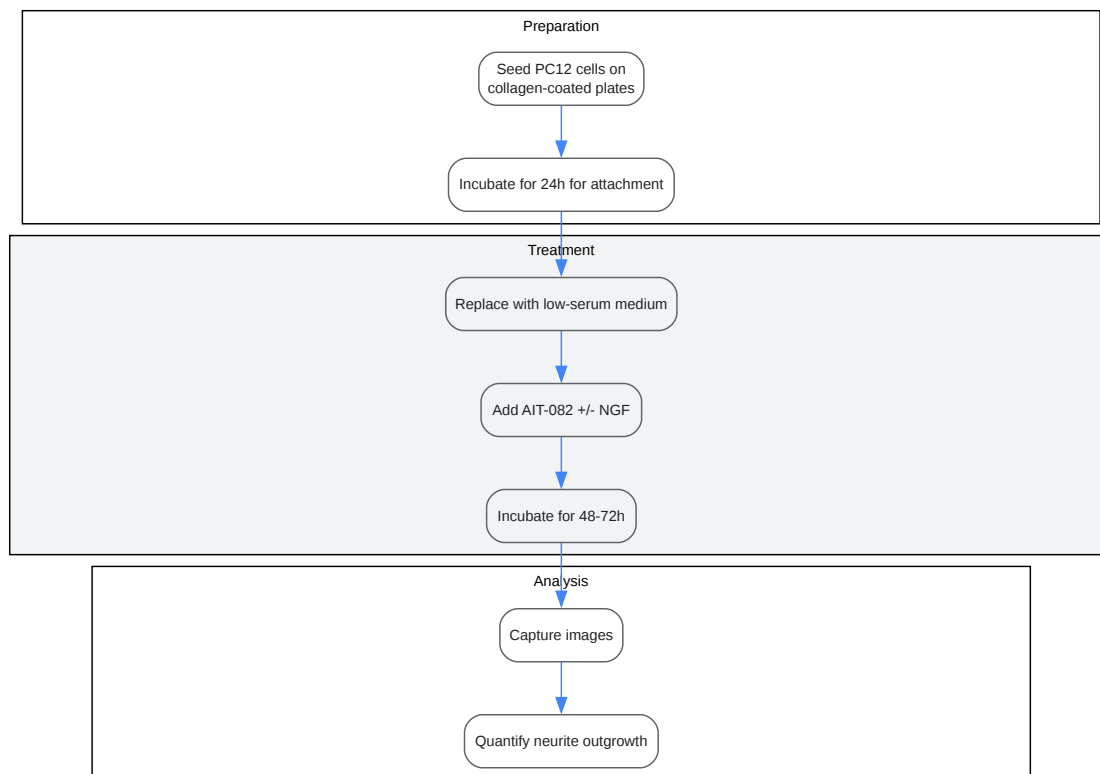
Stimulation of Neurotrophic Factor Synthesis

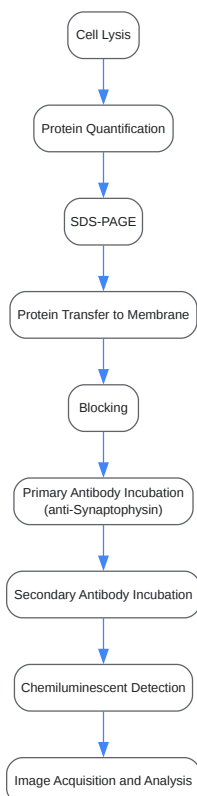
AIT-082 has been shown to stimulate astrocytes to produce and release several key neurotrophic factors, including:

- Nerve Growth Factor (NGF)[[1](#)]
- Neurotrophin-3 (NT-3)[[1](#)]
- Fibroblast Growth Factor (FGF)[[1](#)]
- Ciliary Neurotrophic Factor (CNTF)
- Brain-Derived Neurotrophic Factor (BDNF)

The induction of these factors creates a supportive microenvironment for neurons, enhancing their resilience and promoting regenerative processes.







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References

- 1. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
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